

Independent Verification of GSK1829820A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1829820A

Cat. No.: B607770

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tubercular activity of **GSK1829820A** with other small-molecule inhibitors identified through whole-cell phenotypic screening against *Mycobacterium tuberculosis* H37Rv. The data presented is derived from the publication "Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads against Tuberculosis," which publicly disclosed a set of potent non-cytotoxic hits from a GlaxoSmithKline screening campaign.

GSK1829820A emerged from a high-throughput screening effort designed to identify novel compounds with inhibitory activity against *Mycobacterium tuberculosis*. As a hit from a phenotypic screen, its specific molecular target has not been publicly disclosed. Therefore, this guide focuses on comparing its whole-cell activity with other compounds from the same screen that represent different chemical scaffolds.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) of **GSK1829820A** and selected alternative compounds against *Mycobacterium tuberculosis* H37Rv. The MIC is defined as the lowest concentration of a compound that prevents visible *in vitro* growth of the bacteria. Lower MIC values indicate higher potency.

Compound ID	Chemical Series	MIC (μ M)[1]
GSK1829820A	Imidazopyridine	0.19
GSK1829731A	Imidazopyridine	0.19
GSK2200150A	Spirocyclic	0.38
GSK353069A	Not Specified	0.13
GSK358607A	Quinoloxylacetamide	0.7

Experimental Protocols

The experimental data cited in this guide was generated using the following key methodology:

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against *Mycobacterium tuberculosis* H37Rv was determined using a standardized broth microdilution method.[\[2\]](#)

1. Bacterial Strain and Culture Conditions:

- *Mycobacterium tuberculosis* H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin, dextrose, catalase).
- Cultures were incubated at 37°C to mid-log phase.

2. Compound Preparation:

- Compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial two-fold dilutions of the compounds were prepared in 96-well microplates.

3. Inoculation and Incubation:

- The bacterial culture was diluted to a standardized inoculum.

- The prepared microplates containing the diluted compounds were inoculated with the bacterial suspension.
- The plates were incubated at 37°C for a period of 5-7 days.

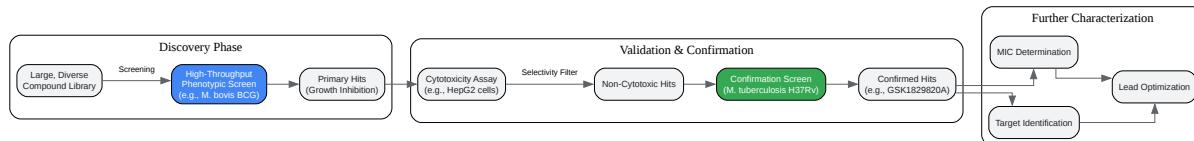
4. MIC Determination:

- After incubation, bacterial growth was assessed visually or by using a growth indicator dye such as Resazurin.
- The MIC was recorded as the lowest concentration of the compound that resulted in no visible bacterial growth.

Visualizations

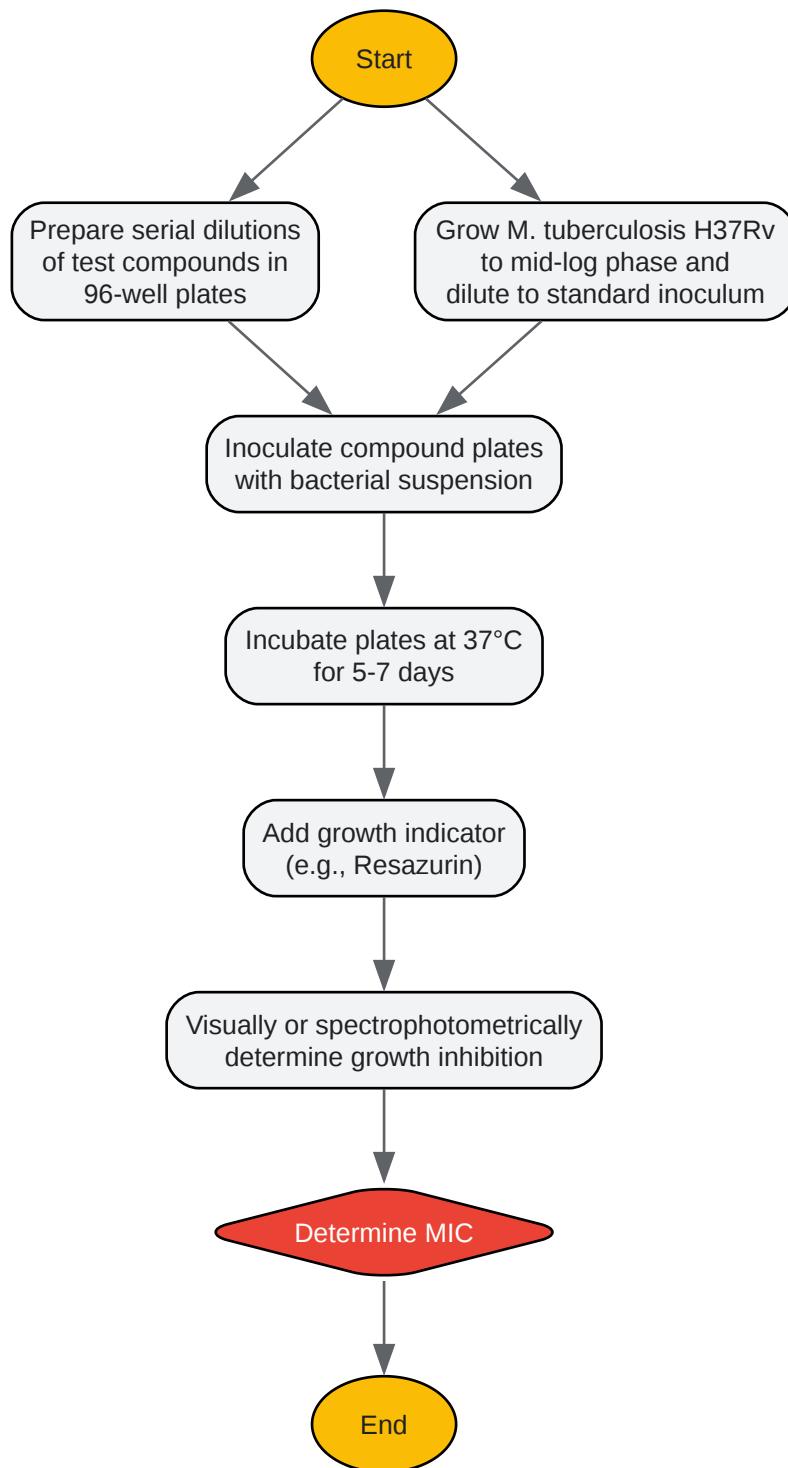
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow of phenotypic screening for the discovery of anti-tuberculosis agents and the experimental workflow for MIC determination.



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Phenotypic screening workflow for discovering anti-tuberculosis compounds.



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Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

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References

- 1. Combining Computational Methods for Hit to Lead Optimization in Mycobacterium tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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